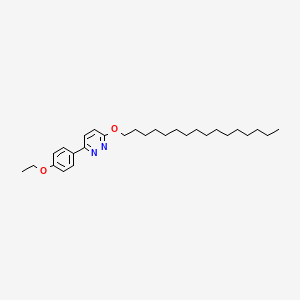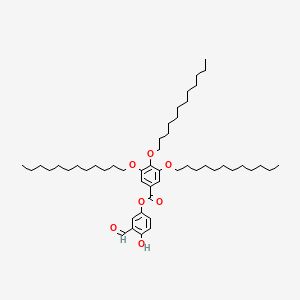
3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. One common method involves the esterification of 3,4,5-tris(dodecyloxy)benzoic acid with 3-formyl-4-hydroxyphenol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group.
Major Products
Oxidation: 3-Carboxy-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate.
Reduction: 3-Hydroxymethyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate.
Substitution: 3-Chloro-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate.
Wissenschaftliche Forschungsanwendungen
3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding and hydrophobic interactions. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Formyl-4-hydroxyphenyl 3,4,5-tris(hexadecyloxy)benzoate
- 3-Formyl-4-hydroxyphenyl 3,4,5-tris(tetradecyloxy)benzoate
Uniqueness
Compared to its analogs, 3-Formyl-4-hydroxyphenyl 3,4,5-tris(dodecyloxy)benzoate has a unique combination of functional groups that confer specific chemical reactivity and physical properties. The presence of long aliphatic chains enhances its solubility in non-polar solvents and its ability to form organized structures, making it particularly useful in materials science applications.
Eigenschaften
CAS-Nummer |
648907-65-7 |
|---|---|
Molekularformel |
C50H82O7 |
Molekulargewicht |
795.2 g/mol |
IUPAC-Name |
(3-formyl-4-hydroxyphenyl) 3,4,5-tridodecoxybenzoate |
InChI |
InChI=1S/C50H82O7/c1-4-7-10-13-16-19-22-25-28-31-36-54-47-40-43(50(53)57-45-34-35-46(52)44(39-45)42-51)41-48(55-37-32-29-26-23-20-17-14-11-8-5-2)49(47)56-38-33-30-27-24-21-18-15-12-9-6-3/h34-35,39-42,52H,4-33,36-38H2,1-3H3 |
InChI-Schlüssel |
XDKFZNISJVAJND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C(=O)OC2=CC(=C(C=C2)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


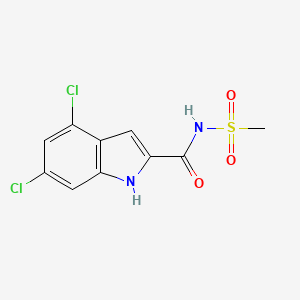
methanone](/img/structure/B12602771.png)
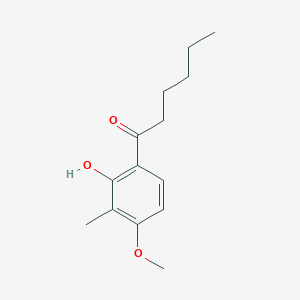

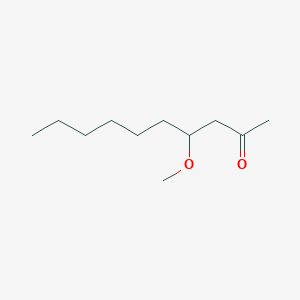
![9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one](/img/structure/B12602794.png)
![4-Methoxyphenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12602796.png)
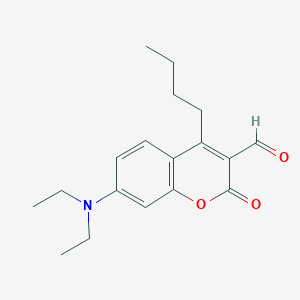
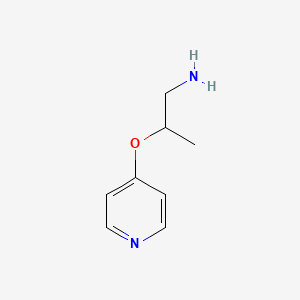
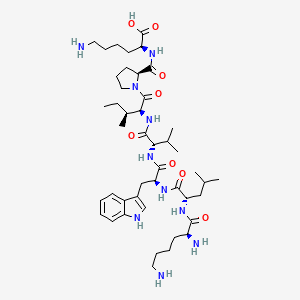
![Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12602828.png)

![3-[4-(Hydroxycarbamoyl)phenoxy]-L-phenylalanine](/img/structure/B12602831.png)
